Aqueous Solubility and Lipophilicity: Hydrazinecarbothioamide (QNT3-18) vs Phenylthiourea (QNT3-20)
In a preformulation study comparing (E)-2-(4-tert-butylbenzylidene)hydrazinecarbothioamide (QNT3-18, hydrazinecarbothioamide scaffold) with 4-tert-butylphenylthiourea (QNT3-20, phenylthiourea scaffold), QNT3-18 exhibited 34‑fold lower aqueous solubility (3.8 ± 0.37 µg/mL vs 130.6 ± 2.52 µg/mL), a 1.3‑unit higher logP (3.9 vs 2.6), and a 1.7‑fold higher skin retention in ex vivo assays [1]. Both compounds showed no cytotoxicity against keratinocytes at 0.4 µM [1].
| Evidence Dimension | Aqueous solubility, lipophilicity (logP), and skin retention |
|---|---|
| Target Compound Data | QNT3-18: solubility 3.8 ± 0.37 µg/mL; logP 3.9; skin retention ratio 1.7-fold vs QNT3-20 |
| Comparator Or Baseline | QNT3-20 (4-tert-butylphenylthiourea): solubility 130.6 ± 2.52 µg/mL; logP 2.6; skin retention ratio 1.0 (reference) |
| Quantified Difference | ~34-fold lower solubility; logP difference +1.3; 1.7-fold higher skin retention |
| Conditions | Aqueous solubility measurement; octanol/water partition coefficient; ex vivo skin retention assay |
Why This Matters
The hydrazinecarbothioamide scaffold provides markedly different solubility and permeability parameters than the phenylthiourea scaffold, enabling formulators to select the appropriate scaffold for either systemic (higher solubility) or topical (higher logP and skin retention) applications.
- [1] Ki DH, et al. Preformulation and formulation of newly synthesized QNT3-18 for development of a skin whitening agent. Drug Dev Ind Pharm. 2012;38(11):1385-1391. DOI: 10.3109/03639045.2012.690417. PMID: 22670797. View Source
